molecular formula C8H4F3NO2 B13680191 3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one

3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one

Cat. No.: B13680191
M. Wt: 203.12 g/mol
InChI Key: NXURMAPXLRFUOF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one typically involves the construction of the furo-pyridine core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: A simpler analog with similar trifluoromethyl functionality but lacking the fused furo ring system.

    3-(Trifluoromethyl)quinoline: Another heterocyclic compound with a trifluoromethyl group, but with a different ring structure.

Uniqueness

3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

3-(trifluoromethyl)-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)6-5-3-12-2-1-4(5)7(13)14-6/h1-3,6H

InChI Key

NXURMAPXLRFUOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)OC2C(F)(F)F

Origin of Product

United States

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